molecular formula C4H8Cl2O2S B8333047 2-Chlorosulfonylbutyl chloride

2-Chlorosulfonylbutyl chloride

Cat. No.: B8333047
M. Wt: 191.08 g/mol
InChI Key: PPFBUHFAKLYFEH-UHFFFAOYSA-N
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Description

Sulfonyl chlorides (R-SO₂Cl) are highly reactive intermediates in organic synthesis, widely used to introduce sulfonate groups or act as electrophiles in substitutions. This article focuses on comparisons with two closely related sulfonyl chlorides:

  • 2-(Chlorosulfonyl)-2-methylpropanoyl chloride (CAS 41138-76-5)
  • (2,2-Difluorocyclobutyl)methanesulfonyl chloride (CAS 2031260-52-1)

These compounds share functional group similarities but differ in backbone structure and substituents, leading to distinct chemical behaviors.

Properties

Molecular Formula

C4H8Cl2O2S

Molecular Weight

191.08 g/mol

IUPAC Name

1-chlorobutane-2-sulfonyl chloride

InChI

InChI=1S/C4H8Cl2O2S/c1-2-4(3-5)9(6,7)8/h4H,2-3H2,1H3

InChI Key

PPFBUHFAKLYFEH-UHFFFAOYSA-N

Canonical SMILES

CCC(CCl)S(=O)(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Comparison

Table 1: Key Properties of Comparable Sulfonyl Chlorides

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
2-(Chlorosulfonyl)-2-methylpropanoyl chloride C₄H₆Cl₂O₃S 205.06 41138-76-5 Branched alkyl chain with methyl group and acyl chloride
(2,2-Difluorocyclobutyl)methanesulfonyl chloride C₅H₇ClF₂O₂S 204.62 2031260-52-1 Cyclobutyl ring with two fluorine substituents
Key Observations:

Branching vs. Cyclic Backbone: The methylpropanoyl derivative (C₄H₆Cl₂O₃S) features a branched alkyl chain with an acyl chloride group, enhancing electrophilicity at the sulfonyl center . The difluorocyclobutyl analog (C₅H₇ClF₂O₂S) incorporates a strained cyclobutane ring, which may reduce conformational flexibility but increase steric hindrance .

Molecular Weight and Density :

  • Both compounds have similar molecular weights (~204–205 g/mol), but differences in substituents (e.g., fluorine vs. methyl) influence boiling points and solubility.

Nucleophilic Substitution Reactions

Sulfonyl chlorides typically undergo nucleophilic substitutions (e.g., with amines or alcohols). Structural differences impact reactivity:

  • 2-(Chlorosulfonyl)-2-methylpropanoyl chloride: The acyl chloride group may participate in tandem reactions, such as forming sulfonamides followed by acylations .
  • (2,2-Difluorocyclobutyl)methanesulfonyl chloride : Fluorine atoms reduce electron density at the sulfur atom, slowing hydrolysis but enhancing selectivity in fluorinated drug intermediate synthesis .

Stability and Handling

  • Methylpropanoyl derivative: Likely moisture-sensitive due to the acyl chloride group, requiring anhydrous conditions .
  • Difluorocyclobutyl analog : Fluorine substitution improves thermal stability, making it suitable for high-temperature reactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chlorosulfonylbutyl chloride, and how can reaction conditions be optimized?

  • Methodology : A common approach involves sulfonation and chlorination of butyl precursors. For example, thionyl chloride (SOCl₂) is often used as a chlorinating agent, with dimethylformamide (DMF) as a catalyst. Reaction optimization includes controlling temperature (e.g., reflux conditions) and stoichiometric ratios of reagents to minimize side products like sulfonic acid derivatives .
  • Validation : Confirm product purity via nuclear magnetic resonance (NMR) and infrared spectroscopy (IR) to detect characteristic peaks for sulfonyl chloride (e.g., S=O stretching at ~1350–1200 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Handling : Use fume hoods to avoid inhalation of toxic fumes (e.g., HCl gas). Wear nitrile gloves, chemical-resistant aprons, and safety goggles. Immediate decontamination of spills requires inert absorbents (e.g., vermiculite) and proper disposal as hazardous waste .
  • Storage : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis. Monitor for discoloration or gas release, which may indicate decomposition .

Q. How can researchers characterize the solubility and stability of this compound in different solvents?

  • Methodology : Conduct solubility tests in polar aprotic solvents (e.g., dichloromethane, acetone) using gravimetric analysis. Stability studies under varying temperatures and humidity levels can be tracked via HPLC to detect degradation products like sulfonic acids .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

  • Experimental Design : Use kinetic studies with varying nucleophiles (e.g., amines, alcohols) to determine rate constants. Density Functional Theory (DFT) calculations can model transition states and electron density maps to predict regioselectivity .
  • Data Interpretation : Compare experimental results with computational models to resolve contradictions, such as unexpected steric effects or solvent polarity impacts on reaction pathways.

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?

  • Approach : Use 2D NMR techniques (e.g., COSY, HSQC) to assign ambiguous proton and carbon signals. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formulae .
  • Case Study : For isomers formed during synthesis, employ X-ray crystallography to resolve structural ambiguities, referencing databases like the NIST Chemistry WebBook for benchmark spectral data .

Q. What strategies mitigate side reactions during the synthesis of this compound analogs (e.g., fluorinated or nitro-substituted derivatives)?

  • Optimization : Introduce protective groups (e.g., tert-butyl esters) to shield reactive sites during sulfonation. Monitor reaction progress in real-time using inline IR spectroscopy to adjust reagent addition rates .
  • Troubleshooting : If yields drop below 60%, consider alternative catalysts (e.g., pyridine derivatives) or inert atmospheres to suppress hydrolysis .

Data Management and Reproducibility

Q. How should researchers document experimental parameters to ensure reproducibility in sulfonyl chloride syntheses?

  • Best Practices : Record exact molar ratios, temperature gradients, and stirring speeds. Publish raw spectral data in supplementary materials, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles.

Q. What analytical techniques are most reliable for quantifying trace impurities in this compound?

  • Methods : Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) detects volatile byproducts. For non-volatile residues, use LC-MS with electrospray ionization (ESI) and compare against certified reference standards .

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